1,4-Dimethylquinolin-2(1h)-one

Catalog No.
S704918
CAS No.
2584-47-6
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylquinolin-2(1h)-one

CAS Number

2584-47-6

Product Name

1,4-Dimethylquinolin-2(1h)-one

IUPAC Name

1,4-dimethylquinolin-2-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

CEONKCOBRZOYJS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C

solubility

>26 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C
  • Organic Synthesis

    DMQ can serve as a building block for the synthesis of more complex molecules including pharmaceuticals and other functional materials. The presence of the methyl groups and the carbonyl group can influence the reactivity of the molecule, making it a versatile starting material for various organic transformations [].

  • Medicinal Chemistry

    Research has explored the potential of DMQ and its derivatives as therapeutic agents. Studies suggest these molecules may exhibit various biological activities, including antibacterial and antifungal properties []. However, more research is required to understand the mechanisms of action and potential clinical applications.

  • Material Science

    The aromatic ring structure and functional groups in DMQ make it a candidate for material science applications. Some studies have investigated its potential use in the development of photofunctional materials [].

1,4-Dimethylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. Its structure features a bicyclic arrangement comprising a benzene ring fused with a pyridine ring, characterized by the presence of two methyl groups at the 1 and 4 positions and a carbonyl group at the 2 position. This unique arrangement contributes to its aromaticity, stability, and reactivity, making it an important compound in both organic chemistry and medicinal applications.

The mechanism of action for 1,4-Dimethylquinolin-2(1H)-one remains unknown. However, quinolinones in general have been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to elucidate the specific mechanisms by which 1,4-Dimethylquinolin-2(1H)-one might exert these effects.

, including:

  • Oxidation: This compound can be oxidized to yield quinoline-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The keto group can be reduced to a hydroxyl group, forming 1,4-dimethylquinolin-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution can occur at different positions on the quinoline ring, introducing various functional groups depending on the reagents used (e.g., bromine and sulfuric acid).

Research indicates that 1,4-dimethylquinolin-2(1H)-one may exhibit diverse biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, although further investigation is needed to elucidate its mechanisms of action. Quinolinones in general have been associated with various therapeutic effects, including antitumor activity .

Several synthesis methods for 1,4-dimethylquinolin-2(1H)-one have been documented:

  • Cyclization of Penta-2,4-dienamides: This method involves using concentrated sulfuric acid as a catalyst to facilitate intramolecular cyclization, forming the desired quinolinone structure.
  • Friedländer Reaction: This reaction can also be employed to synthesize quinolinones by reacting an aniline derivative with a carbonyl compound .

1,4-Dimethylquinolin-2(1H)-one serves as a versatile building block in organic synthesis. Its derivatives are explored for pharmaceutical applications due to their potential therapeutic effects. Additionally, its unique structure makes it suitable for material science applications, including the development of photofunctional materials .

Similar Compounds

Compound NameStructural FeaturesUnique Attributes
QuinolineParent compound lacking methyl and keto groupsBasic structure of the quinoline family
2-MethylquinolineMethyl group at the 2 positionAltered reactivity compared to 1,4-dimethylquinolin-2(1H)-one
4-MethylquinolineMethyl group at the 4 positionDifferent biological activity profile
Quinolin-2(1H)-oneKeto group at the 2 position without methyl groupsLacks additional methyl substituents

Uniqueness

The uniqueness of 1,4-dimethylquinolin-2(1H)-one lies in its specific arrangement of functional groups—two methyl groups at the 1 and 4 positions combined with a carbonyl group at the 2 position. This structural configuration contributes to distinct chemical reactivity and biological properties compared to its analogs. The presence of these substituents enhances its potential as a pharmaceutical precursor and in material science applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

UNII

6WT6AG3ZQJ

Other CAS

2584-47-6

Wikipedia

1,4-dimethylquinolin-2(1H)-one

Dates

Last modified: 08-15-2023

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